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Introduction to Gastrin Signaling in Gastric
Adenocarcinoma

Gastric cancer remains a significant global health challenge, representing the fifth most commonly

diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. [1] Among the various

molecular mechanisms driving gastric carcinogenesis, the gastrin signaling pathway has emerged as a

critical regulator of tumor development and progression. Gastrin, a peptide hormone primarily known for its

role in gastric acid secretion, exerts trophic effects on both normal and malignant gastrointestinal tissues

through its interaction with the cholecystokinin-2 receptor (CCK2R). [2] [3]

The clinical significance of gastrin signaling in gastric cancer is underscored by multiple observations:

approximately 70-80% of gastric adenocarcinomas express CCK2R, and elevated serum gastrin levels

(hypergastrinemia) occur in various conditions associated with increased gastric cancer risk, including

chronic Helicobacter pylori infection, autoimmune gastritis, and prolonged proton pump inhibitor use. [3]

[4] Research has demonstrated that gastrin mediates its effects through multiple intracellular signaling

cascades, including the STK11-PRKAA2-ULK1 pathway that regulates autophagy, the Ras-Raf-MEK-ERK

pathway that controls proliferation, and additional pathways influencing cell migration, survival, and

chemoresistance. [2] [5]
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These application notes provide researchers with a comprehensive framework for studying gastrin signaling

in gastric adenocarcinoma models, including detailed protocols, standardized methodologies, and analytical

approaches to facilitate reproducible investigation of this biologically and therapeutically significant

pathway.

Molecular Mechanisms of Gastrin Action

Gastrin and CCK2R Biology

Gastrin exists in multiple molecular forms, with Gastrin-17 (G-17) being the predominant circulating form

in humans. [3] The bioactive unit of gastrin resides in its C-terminal tetrapeptide sequence (Trp-Met-Asp-

Phe-NH2), with the C-terminal amidation being absolutely essential for biological activity. [6] Gastrin

mediates its effects primarily through binding to the cholecystokinin-2 receptor (CCK2R), a G-protein

coupled receptor that signals through the phospholipase C-β/diacylglycerol/Ca2+/protein kinase C cascade

upon activation. [3] [7]

Molecular dynamics simulations have revealed that the amide cap at the C-terminus of gastrin significantly

influences binding modes to CCK2R by weakening electrostatic attractions between the peptide C-terminus

and basic residues near the extracellular domain, allowing deeper penetration into the transmembrane

domain of the receptor. [6] This interaction induces conformational changes in CCK2R that trigger

downstream signaling. Beyond the classical signaling pathways, CCK2R activation also leads to

transactivation of the epidermal growth factor receptor (EGFR) through Src and matrix metalloproteinase-

mediated release of transforming growth factor-α, creating additional proliferative signals. [3]

Key Signaling Pathways Activated by Gastrin

Table 1: Major Signaling Pathways Activated by Gastrin in Gastric Adenocarcinoma
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Pathway Key Components Cellular Functions
Therapeutic
Implications

Autophagy
Induction

STK11-PRKAA2-ULK1,

MAP1LC3B-II, SQSTM1

Cell survival,

Chemoresistance,
Migration

Combination with

cytostatic drugs

Proliferation &
Growth

Ras-Raf-MEK-ERK, ERK-
P65-miR23a/27a/24

Cell proliferation, Tumor
growth

Targetable with
kinase inhibitors

Metabolic
Regulation

AMPKα, Ras/Raf/MEK/ERK Autophagy, Cell growth AMPKα as
therapeutic target

Cell Survival EGFR transactivation, HB-
EGF, Amphiregulin

Apoptosis inhibition,
Growth promotion

CCK2R antagonists

The autophagy pathway represents one of the most significant mechanisms through which gastrin

influences gastric cancer biology. Gastrin induces autophagy via activation of the STK11-PRKAA2-ULK1

signaling cascade, leading to increased conversion of MAP1LC3B-I to MAP1LC3B-II and degradation of

SQSTM1/p62. [2] This pathway contributes to increased migration and cell survival in gastric

adenocarcinoma cells. Furthermore, gastrin-mediated induction of autophagy partially protects cells from

cisplatin-induced death, suggesting a role in chemoresistance. [2]

The ERK-P65-miR23a/27a/24 axis represents another crucial pathway regulated by gastrin. Interestingly,

this pathway appears to have tumor-suppressive properties in gastric cancer, with decreased activation

associated with poor prognosis. [8] Gastrin administration has been shown to activate this axis, leading to

inhibition of gastric cancer proliferation in poorly-differentiated models. [8] This contrasts with the more

classical Ras-Raf-MEK-ERK pathway which typically promotes proliferation and has been demonstrated

to be activated by gastrin in certain gastric cancer contexts. [5]
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Figure 1: Gastrin-activated signaling networks in gastric adenocarcinoma. Gastrin binding to CCK2R

triggers multiple downstream pathways through immediate signaling effectors (red) and downstream

pathways (green) that collectively influence key cellular outcomes (red).

Experimental Models for Studying Gastrin in Gastric
Cancer

In Vitro Model Systems

Table 2: Cell Line Models for Gastrin Signaling Research
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Cell Line Characteristics
CCK2R
Expression

Recommended Applications

AGS-GR Human gastric adenocarcinoma,

stably transfected with CCK2R

High

(engineered)

Autophagy studies, Migration

assays, Signaling pathway
analysis

MKN45 Human gastric adenocarcinoma Endogenous Gastrin response studies, Drug
testing

SGC7901 Poorly-differentiated gastric
adenocarcinoma

Endogenous Proliferation assays, Xenograft
studies, ERK-P65 axis

MGC-803 Poorly-differentiated gastric
adenocarcinoma

Endogenous Autophagy studies, AMPKα/Ras
pathway analysis

For in vitro studies of gastrin signaling, several well-characterized cell lines are available. The AGS-GR

cell line, created by stably transfecting AGS gastric adenocarcinoma cells with CCK2R, provides a robust

model for investigating gastrin-specific signaling without confounding endogenous receptor expression. [2]

These cells respond to gastrin stimulation with increased autophagy, enhanced migration, and improved

survival under stress conditions. [2] The MKN45 cell line endogenously expresses CCK2R and serves as a

valuable model for studying physiological responses to gastrin stimulation. [2]

For research focusing on poorly-differentiated gastric cancer (PGC), the SGC7901 and MGC-803 cell

lines are particularly appropriate. These models have been used to demonstrate that gastrin can inhibit

proliferation through activation of the ERK-P65-miR23a/27a/24 axis, highlighting the context-dependent

effects of gastrin signaling in different molecular subtypes of gastric cancer. [5] [8] Standard maintenance of

these cell lines typically involves culture in DMEM or RPMI-1640 media supplemented with 10% FBS at

37°C in a 5% CO2 atmosphere. [2] [5]

In Vivo Model Systems

Multiple in vivo approaches exist for investigating gastrin function in gastric cancer. Xenograft models

established by subcutaneous injection of SGC7901 or MGC-803 cells into immunodeficient mice provide a

straightforward system for evaluating gastrin's effects on tumor growth and testing therapeutic interventions.
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[5] [8] These models have demonstrated that gastrin administration can inhibit tumor growth in certain

contexts, while others show gastrin promoting tumor progression through alternative mechanisms. [8]

For more translationally relevant systems, patient-derived xenograft (PDX) models offer significant

advantages by maintaining the original tumor's histopathological and genetic characteristics. [8]

Additionally, genetically engineered mouse models (GEMMs) have been developed that faithfully

reproduce the spectrum of human gastric cancer subtypes with features of metastatic disease. [1] These

systems are particularly valuable for studying gastrin's role in the multistep progression of gastric

carcinogenesis, recapitulating the Correa cascade from chronic gastritis through metaplasia to dysplasia and

invasive carcinoma. [1]

Therapeutic Targeting of Gastrin Signaling

CCK2R-Targeted Approaches

Several strategies have been developed to therapeutically target gastrin signaling in gastric

adenocarcinoma. CCK2R antagonists represent the most direct approach, with compounds such as YM022

and proglumide demonstrating efficacy in blocking gastrin-mediated signaling in preclinical models. [2] [5]

These antagonists competitively inhibit gastrin binding to CCK2R, preventing downstream pathway

activation and resulting in reduced proliferation and increased sensitivity to chemotherapeutic agents. [2]

The G17DT immunogen represents an alternative approach that involves active immunization against

gastrin. G17DT consists of the nine N-terminal amino acids of G-17 linked to diphtheria toxoid as an

immunogenic carrier. [9] This vaccine generates neutralizing antibodies directed against both amidated and

glycine-extended forms of gastrin-17. Phase II clinical trials in gastric carcinoma patients demonstrated that

G17DT immunization is well-tolerated and generates a specific antibody response in a majority of treated

patients, with those mounting an adequate response showing potential improvements in survival. [9]

Combination Therapies

Given the role of gastrin-induced autophagy in chemoresistance, combination approaches targeting both

gastrin signaling and conventional chemotherapy represent a promising therapeutic strategy. Preclinical
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studies demonstrate that inhibition of gastrin signaling through CCK2R antagonists or autophagy inhibitors

enhances the efficacy of cisplatin in gastric cancer models. [2] Similarly, gastrin immunization with G17DT

has shown additive effects with standard chemotherapy in xenograft models. [9]

The context-dependent nature of gastrin signaling in gastric cancer - with both tumor-promoting and

tumor-suppressing effects reported - highlights the importance of patient stratification strategies for

therapies targeting this pathway. [8] Assessment of CCK2R expression status, tumor differentiation state, and

activation status of downstream pathways may help identify patient populations most likely to benefit from

gastrin-targeted interventions.

Research Protocols

Protocol 1: Gastrin-Induced Autophagy Analysis

Objective: To evaluate gastrin-mediated induction of autophagy in gastric adenocarcinoma cells through

analysis of autophagy markers and signaling pathway activation.

Materials:

Gastrin (G-17) working solution: 10 nM in serum-free medium [2]

Bafilomycin A1: 100 nM (positive control for autophagy inhibition) [2]
Cell lines: AGS-GR or MKN45 gastric adenocarcinoma cells

Antibodies: MAP1LC3B, SQSTM1/p62, ULK1, p-ULK1(Ser317), p-ULK1(Ser555), p-ULK1(Ser757)
[2]

Procedure:

Culture cells in appropriate medium until 70-80% confluence
Serum-starve cells for 12 hours to minimize basal signaling

Pre-treat with Bafilomycin A1 (100 nM) for 1 hour if measuring autophagic flux
Stimulate with 10 nM Gastrin (G-17) for 4 hours

Harvest cells in urea lysis buffer (8 M urea, 0.50% Triton-X 100, 0.1 M DTT) with protease and
phosphatase inhibitors

Perform immunoblotting with 35 μg total protein to avoid signal saturation
Probe with primary antibodies against MAP1LC3B (1:1000) and SQSTM1/p62 (1:1000)

Assess phosphorylation of ULK1 at Ser317, Ser555 (activation sites) and Ser757 (inhibition site)
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Quantify band intensity using appropriate imaging software

Expected Results: Gastrin stimulation should increase MAP1LC3B-II formation and decrease

SQSTM1/p62 levels, indicating autophagy induction. Phosphorylation of ULK1 at Ser317 and Ser555

should increase while Ser757 phosphorylation decreases. [2]

Protocol 2: Gastrin-Mediated Migration Assay

Objective: To quantify gastrin-enhanced cell migration using the xCELLigence real-time cell analysis

system.

Materials:

xCELLigence RTCA DP instrument
CIM-16 well plates

Gastrin (G-17): 10 nM in serum-free medium
CCK2R antagonist: YM022 (1 μM) for inhibition controls

Procedure:

Place CIM-16 well plates in the xCELLigence instrument for background measurement
Prepare cell suspension (e.g., AGS-GR cells) in serum-free medium at 5×10^4 cells/mL

Add 100 μL cell suspension to upper chamber
Add 160 μL serum-free medium with or without 10 nM Gastrin to lower chamber

For inhibition controls, pre-treat cells with 1 μM YM022 for 30 minutes
Monitor cell migration every 15 minutes for 24-48 hours

Analyze data using RTCA Software to calculate Cell Index values

Expected Results: Gastrin stimulation should significantly increase migration rate compared to

unstimulated controls, an effect that should be blocked by CCK2R antagonist pre-treatment. [2]

Protocol 3: Gastrin Chemoresistance Modulation Assay

Objective: To evaluate the protective effect of gastrin against cisplatin-induced cell death and test inhibition

strategies.

Materials:
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Gastrin (G-17): 10 nM

Cisplatin: 10-50 μM (dose range-finding needed)
Autophagy inhibitors: Hydroxychloroquine (10 μM) or 3-MA (5 mM)

Cell viability assay: MTT reagent

Procedure:

Seed cells in 96-well plates at 6×10^3 cells/well

After 24 hours, pre-treat with gastrin (10 nM) for 2 hours
Add cisplatin at varying concentrations (10-50 μM) with maintained gastrin presence

Include conditions with autophagy inhibitors
Incubate for 48-72 hours

Add MTT reagent (5 mg/mL) and incubate for 4 hours
Measure absorbance at 470 nm using a spectrophotometer

Calculate cell viability relative to untreated controls

Expected Results: Gastrin pre-treatment should partially protect cells from cisplatin-induced death, while

combination with autophagy inhibitors should reverse this protective effect. [2] [5]
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Analysis Options

Key Findings

Experimental Setup

Cell Preparation
(70-80% confluence)

Serum Starvation
(12 hours)

Treatment Application
Gastrin: 10 nM

Inhibitors: as needed

Incubation
(4-48 hours depending on assay)

Analysis Method

Western Blot
Autophagy markers

Signaling phosphorylation

Migration Assay
xCELLigence system
24-48 hour monitoring

Viability Assay
MTT measurement
470 nm absorbance

qRT-PCR
miRNA expression

Target gene validation

↑ MAP1LC3B-II
↓ SQSTM1/p62

↑ ULK1 phosphorylation

↑ Cell migration
CCK2R antagonist reversible

↑ Chemoresistance
Autophagy inhibitor reversible

Context-dependent proliferation
↑ in some models, ↓ in others

Expected Outcomes
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Figure 2: Experimental workflow for gastrin stimulation studies. The diagram outlines key steps from cell

preparation through various analysis methods and expected outcomes for different types of gastrin signaling

investigations.

Conclusion and Research Perspectives

The investigation of gastrin signaling in gastric adenocarcinoma continues to reveal complex, context-

dependent functions that influence tumor behavior through multiple molecular pathways. The experimental

approaches outlined in these application notes provide standardized methodologies for exploring this

biologically and clinically significant signaling axis. As research advances, several emerging areas deserve

particular attention: the development of more selective CCK2R modulators, the identification of biomarkers

to predict response to gastrin-targeted therapies, and a more comprehensive understanding of how gastrin

signaling interacts with the tumor microenvironment.

The dual nature of gastrin signaling - acting as both a promoter and inhibitor of tumor growth in different

contexts - highlights the need for careful model selection and thorough mechanistic investigation. Future

research directions should include the integration of single-cell RNA sequencing with existing experimental

models to elucidate gastrin's effects on different cell populations within tumors, the development of

organoid models that maintain native tumor architecture, and detailed investigation of interactions between

gastrin signaling and other oncogenic pathways. [1] These approaches will help realize the potential of

gastrin signaling as a therapeutic target in gastric adenocarcinoma, potentially leading to more effective

treatment strategies for this challenging malignancy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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